molecular formula C32H30N4Na2O10S2 B1514305 disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 73507-48-9

disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B1514305
CAS No.: 73507-48-9
M. Wt: 740.7 g/mol
InChI Key: HWIRBZWGANSCGK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries. The compound is recognized for its stability and solubility in water, making it a valuable component in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) involves multiple steps. The process typically starts with the diazotization of aniline derivatives, followed by coupling with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage. The final product is then sulfonated to enhance its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The use of continuous flow reactors is common to ensure consistent quality and yield. The final product is usually isolated through filtration and drying processes, followed by purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and phenolic compounds.

    Substitution: Various substituted sulfonic acids.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo linkages. These linkages are responsible for the compound’s vibrant color properties. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various substrates. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and assays.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-]: Known for its use in dyeing and as a precursor in the synthesis of other dyes.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt]: Used in similar applications but differs in its reactivity and color properties.

    2,2’- (1,2-ethenediyl)bis [5- (4-phenyl-2H-1,2,3-triazol-2-yl)-, disodium salt]: Another related compound with distinct applications in the dyeing industry.

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2) stands out due to its unique combination of stability, solubility, and vibrant color properties. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

73507-48-9

Molecular Formula

C32H30N4Na2O10S2

Molecular Weight

740.7 g/mol

IUPAC Name

disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C32H32N4O10S2.2Na/c37-17-1-19-45-29-13-9-25(10-14-29)33-35-27-7-5-23(31(21-27)47(39,40)41)3-4-24-6-8-28(22-32(24)48(42,43)44)36-34-26-11-15-30(16-12-26)46-20-2-18-38;;/h3-16,21-22,37-38H,1-2,17-20H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

HWIRBZWGANSCGK-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCCCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OCCCO.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCCCO)S(=O)(=O)[O-])S(=O)(=O)[O-])OCCCO.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.